3,5-Bis-O-(2,4-dichlorobenzyl)adenosine
Description
Contextualization within Nucleoside Chemistry and Medicinal Chemistry Research
The study of nucleoside chemistry and its applications in medicinal chemistry represents a cornerstone of modern drug discovery. Nucleosides, the fundamental building blocks of nucleic acids, and their synthetic derivatives have been instrumental in developing treatments for a wide array of diseases, most notably in antiviral and anticancer therapies. oncohemakey.com These compounds, by mimicking endogenous nucleosides, can interfere with essential cellular processes, such as DNA and RNA synthesis, leading to therapeutic effects. vedantu.compharmacologyeducation.org
The field is driven by the rational design and synthesis of novel nucleoside analogs with improved potency, selectivity, and pharmacokinetic properties. acs.org Researchers continually explore modifications to the nucleobase or the sugar moiety to enhance biological activity and overcome challenges like drug resistance and toxicity. acs.org This ongoing effort has led to a vast and diverse library of compounds with significant therapeutic potential.
Overview of Adenosine (B11128) Analogs: Structural Diversity and General Biological Roles
Adenosine, a purine (B94841) nucleoside composed of an adenine (B156593) molecule attached to a ribose sugar, plays a crucial role in numerous physiological processes. royalsocietypublishing.orgwikipedia.org It is a key component of energy transfer molecules like adenosine triphosphate (ATP) and acts as a signaling molecule through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. royalsocietypublishing.orgnih.gov
Adenosine analogs are a class of compounds structurally derived from adenosine, designed to modulate its biological effects. medchemexpress.com These analogs exhibit significant structural diversity, with modifications often made to the ribose ring, the N6 position of the adenine base, or the 5' position. nih.gov This structural variety allows for the fine-tuning of their interaction with adenosine receptors and metabolic enzymes, leading to a wide range of biological activities. nih.gov For instance, some adenosine analogs act as vasodilators, while others possess anti-inflammatory, anticancer, or antiviral properties. wikipedia.orgmedchemexpress.com
The exploration of adenosine analogs in drug discovery has a rich history, leading to the development of several clinically important medications. tandfonline.com Early research focused on their potential as anticancer and antiviral agents, capitalizing on their ability to disrupt nucleic acid synthesis in rapidly dividing cells. oncohemakey.com This led to the creation of drugs like Fludarabine and Cladribine, which are analogs of deoxyadenosine (B7792050) resistant to deamination and used in cancer therapy.
Over the years, the therapeutic applications of adenosine analogs have expanded significantly. For example, adenosine itself is used intravenously to treat supraventricular tachycardia. tandfonline.com Regadenoson, a selective A2A receptor agonist, is employed as a pharmacologic stress agent in cardiac imaging. nih.gov The development of selective agonists and antagonists for the different adenosine receptor subtypes continues to be an active area of research, with compounds being investigated for conditions ranging from inflammatory diseases to neurodegenerative disorders. nih.govtandfonline.com
Adenosine analogs are broadly classified as nucleoside antimetabolites. Antimetabolites are compounds that are structurally similar to endogenous metabolites and can interfere with their normal biochemical reactions. wikipedia.org Nucleoside antimetabolites, specifically, mimic natural nucleosides and can be incorporated into DNA or RNA, or they can inhibit enzymes involved in nucleic acid synthesis, thereby halting cell growth and division. vedantu.comwikipedia.org
This class of drugs is further categorized based on the natural substance they interfere with, such as purine or pyrimidine (B1678525) analogs. vedantu.com Adenosine analogs fall under the category of purine analogs. oncohemakey.com By modifying the structure of adenosine, medicinal chemists can create compounds that are recognized by cellular machinery but are dysfunctional, leading to the desired therapeutic effect, particularly in the context of cancer and viral infections. vedantu.com
Specific Introduction to 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine as a Modified Adenosine Analog
This compound is a synthetically modified adenosine analog. medchemexpress.com Its structure is characterized by the presence of two 2,4-dichlorobenzyl groups attached to the 3' and 5' hydroxyl groups of the ribose sugar moiety of adenosine. This significant structural modification distinguishes it from naturally occurring adenosine and many other synthetic analogs. The introduction of these bulky, halogenated benzyl (B1604629) groups is expected to alter the compound's physicochemical properties, such as lipophilicity, and its interaction with biological targets. medchemexpress.com As an adenosine analog, it is categorized within the broader class of nucleosides and their analogs. medchemexpress.com Research into such modified nucleosides aims to explore new structure-activity relationships and potentially uncover novel therapeutic applications. nih.govnih.gov
Data Tables
Table 1: Classification of Selected Adenosine Analogs
| Compound | Classification | Key Feature |
|---|---|---|
| Adenosine | Endogenous Nucleoside | Natural ligand for adenosine receptors. royalsocietypublishing.orgwikipedia.org |
| Fludarabine | Deoxyadenosine Analog | Resistant to deamination by adenosine deaminase. |
| Cladribine | Deoxyadenosine Analog | Resistant to deamination by adenosine deaminase. |
| Regadenoson | Selective A2A Adenosine Receptor Agonist | Used as a pharmacologic stress agent. nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Adenosine |
| Adenosine triphosphate (ATP) |
| Cladribine |
| Fludarabine |
Structure
3D Structure
Properties
Molecular Formula |
C24H21Cl4N5O4 |
|---|---|
Molecular Weight |
585.3 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol |
InChI |
InChI=1S/C24H21Cl4N5O4/c25-14-3-1-12(16(27)5-14)7-35-9-18-21(36-8-13-2-4-15(26)6-17(13)28)20(34)24(37-18)33-11-32-19-22(29)30-10-31-23(19)33/h1-6,10-11,18,20-21,24,34H,7-9H2,(H2,29,30,31)/t18-,20+,21?,24-/m1/s1 |
InChI Key |
ASJPFHUQYHUXMH-DDUQCEDZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3,5 Bis O 2,4 Dichlorobenzyl Adenosine
Strategies for Ribose Sugar Modification and Dichlorobenzyl Incorporation
The synthesis of adenosine (B11128) analogs like 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine hinges on precise control over the reactivity of the hydroxyl groups on the ribose sugar. The use of protecting groups is essential to achieve this control, and benzyl-type ethers, including the 2,4-dichlorobenzyl group, are particularly valuable in this context.
Introduction of 2,4-Dichlorobenzyl Protecting Groups at Specific Hydroxyl Positions
The introduction of 2,4-dichlorobenzyl groups at the 3'- and 5'-hydroxyl positions of the adenosine ribose moiety is a strategic step in the synthesis of modified nucleosides. This protection is typically achieved by reacting the starting adenosine material with 2,4-dichlorobenzyl chloride or bromide under basic conditions. The selection of the 3' and 5' positions for protection leaves the 2'-hydroxyl group available for further chemical modification, which is a common strategy in creating a diverse library of adenosine analogs. The presence of chlorine atoms on the benzyl (B1604629) ring modifies the electronic properties and stability of the protecting group compared to a simple benzyl group. This specific protection scheme results in intermediates such as 2'-O-Acetyl-3,5-bis-O-(2,4-dichlorobenzyl)adenosine, which is a protected nucleoside derivative used in further synthetic steps ebiohippo.combioglyco.com.
Regioselective Functionalization and Deprotection Approaches utilizing Dichlorobenzyl Moieties
With the 3'- and 5'-hydroxyls masked by dichlorobenzyl groups, the 2'-hydroxyl position becomes the primary site for regioselective functionalization. This allows for the introduction of various substituents to probe structure-activity relationships. Subsequently, the removal of the dichlorobenzyl protecting groups is a critical step to yield the final, biologically active compound. Deprotection is often accomplished through catalytic hydrogenation, which cleaves the benzyl ether bonds to regenerate the hydroxyl groups. The conditions for this deprotection must be carefully chosen to avoid unwanted side reactions or degradation of the nucleoside analog. The stability of these protecting groups allows for a wide range of reactions to be performed on other parts of the molecule before their removal.
Role of Dichlorobenzyl Substituents in Ribofuranoside Synthesis Intermediates
In the synthesis of ribofuranoside intermediates, dichlorobenzyl substituents serve primarily as robust protecting groups for hydroxyl functions. Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides, including the 2,4-dichloro derivative, are extensively used as building blocks (synthons) for constructing more complex molecules like 2'-C-branched ribonucleosides researchgate.net. These groups are stable under a variety of reaction conditions, including those required for modifying the nucleobase or the unprotected 2'-hydroxyl group. Their steric bulk can also influence the stereochemical outcome of subsequent reactions, guiding the approach of reagents to a specific face of the ribose ring. This directing effect is crucial for achieving the desired stereochemistry in the final product.
Glycosylation Reactions and Adenine (B156593) Nucleobase Coupling Strategies
The formation of the crucial N-glycosidic bond between the adenine nucleobase and the modified ribose sugar is a cornerstone of nucleoside synthesis. The most common and versatile method for this transformation is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction wikipedia.org. This method involves coupling a silylated heterocyclic base (like adenine) with an electrophilic sugar derivative, such as a 1-O-acetyl- or 1-O-alkoxy-ribofuranoside that has been appropriately protected (e.g., with 3,5-di-O-dichlorobenzyl groups) wikipedia.orgmdpi.com. The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This approach generally favors the formation of the desired β-anomer, which is the stereoisomer found in natural nucleosides, due to neighboring group participation from a C2'-acyl protecting group, if present wikipedia.org.
Another strategy is the transglycosylation reaction, where a sugar moiety is enzymatically transferred from a donor nucleoside to a different heterocyclic base wikipedia.orgnih.gov. This method is highly stereoselective, producing the β-glycosidic bond exclusively nih.gov.
Chemoenzymatic Synthesis Considerations for Adenosine Analogs
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to produce nucleoside analogs efficiently. Enzymes offer high selectivity and mild reaction conditions, which can be invaluable when dealing with complex, multifunctional molecules like nucleosides tandfonline.commdpi.com.
Key enzymatic transformations in the synthesis of adenosine analogs include:
Phosphorylation: Kinases can selectively phosphorylate the 5'-hydroxyl group to produce nucleoside monophosphates, which can be further converted to di- and triphosphates mdpi.com.
Glycosylation/Transglycosylation: Nucleoside phosphorylases can catalyze the formation of the N-glycosidic bond by transferring a ribose-1-phosphate moiety to a purine (B94841) base or by exchanging the base of an existing nucleoside nih.gov.
Modification of Functional Groups: Enzymes like adenosine deaminase can convert adenosine derivatives into their corresponding inosine analogs mdpi.com.
A chemoenzymatic approach might involve the chemical synthesis of a modified sugar, like a 3,5-di-O-(2,4-dichlorobenzyl)ribose derivative, followed by an enzymatic step to couple it with adenine. This strategy can reduce the number of protection and deprotection steps required in a purely chemical synthesis, leading to more efficient and environmentally friendly processes tandfonline.com.
Structure-Activity Relationship (SAR) Insights Derived from Synthetic Modifications of the Ribose and Nucleobase
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For adenosine analogs, these studies often focus on modifications to the ribose ring and the adenine base to improve affinity and selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, and A3).
Modifications to the ribose moiety have a profound impact on receptor affinity and efficacy. For instance, the presence and orientation of the hydroxyl groups are critical for receptor activation at A3 receptors; however, studies have shown that the 3'-OH and the 4'-CH2OH groups are not strictly required for agonist activity nih.gov. The conformation of the ribose ring, which is described by an equilibrium between N-type (C3'-endo) and S-type (C2'-endo) puckers, is also a key determinant of biological activity researchgate.net. Substitutions at the 2', 3', or 5' positions can shift this equilibrium and thereby modulate receptor interaction researchgate.net.
The table below summarizes SAR data for various ribose-modified adenosine derivatives, illustrating the impact of substitutions on binding affinity at rat A3 adenosine receptors.
| Compound | Modification | A3 Ki (nM) | A1 Ki (nM) | A2a Ki (nM) |
| IB-MECA | N6-(3-iodobenzyl)-5'-(N-methylcarbamoyl)adenosine | 1 | 50 | 50 |
| Cl-IB-MECA | 2-Chloro derivative of IB-MECA | 0.33 | 19 | 14 |
| 3'-Deoxy-IB-MECA | 3'-OH group removed from IB-MECA | 2.2 | 110 | 110 |
| 2-Chloro-9-(β-D-erythrofuranosyl)-N6-(3-iodobenzyl)adenine | Ribose replaced with erythrofuranose | 280 | >10000 | >10000 |
This table is based on data from studies on rat adenosine receptors and is intended to be illustrative of SAR principles. nih.govnih.gov
These studies demonstrate that even small modifications to the ribose sugar can lead to significant changes in receptor affinity and selectivity. The N6-(3-iodobenzyl) substituent is a common feature in selective A3 agonists, and further modifications at the 2-position of the adenine base, such as with a chloro group, can enhance A3 affinity and selectivity nih.govnih.gov. The development of compounds like this compound provides a versatile platform for creating such modified analogs to further probe these structure-activity relationships.
Insufficient Data Available for Comprehensive Article Generation
Following a thorough review of available scientific literature, it is not possible to generate a detailed article on the molecular targets and receptor interactions of This compound that adheres to the specific, multi-level outline provided.
The public domain and scientific databases searched contain minimal information on this specific compound. It is identified as an adenosine analog, a class of molecules known to act as smooth muscle vasodilators with potential applications in inhibiting cancer progression. medchemexpress.commedchemexpress.com However, detailed research findings regarding its specific modulatory effects, binding affinities, and mechanistic pathways at the A1, A2A, A2B, and A3 adenosine receptor subtypes are not available in the retrieved sources.
Consequently, the following sections of the requested outline cannot be completed with scientifically accurate and specific data for this compound:
Molecular Targets and Receptor Interactions of 3,5 Bis O 2,4 Dichlorobenzyl Adenosine
Engagement with Adenosine (B11128) Receptors (ARs)
A3 Adenosine Receptor (A3AR) Modulations:No specific data on the interaction between the compound and A3AR was found.
To fulfill the request would require speculation or the inclusion of data from other, structurally different adenosine analogs, which would violate the explicit instructions to focus solely on 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine and not introduce information outside the specified scope. Therefore, in the interest of scientific accuracy and adherence to the user's strict constraints, the article cannot be generated at this time.
Agonist and Antagonist Profiles
There is currently no specific data available from receptor binding or functional assays to definitively characterize this compound as an agonist or antagonist at any of the adenosine receptor subtypes (A1, A2A, A2B, and A3). The pharmacological activity of adenosine analogs is highly dependent on the nature and position of their chemical modifications. Without experimental evidence, any claims regarding its agonist or antagonist properties would be purely speculative.
Positive Allosteric Modulation (PAM) Mechanisms and G-protein Coupling Enhancement
The potential for this compound to act as a positive allosteric modulator (PAM) of adenosine receptors has not been investigated in published studies. PAMs bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds, and they can enhance the receptor's response to the endogenous ligand. While the development of PAMs for adenosine receptors is an active area of research, there is no information to suggest that this compound possesses this mechanism of action. Consequently, there is no data on its potential to enhance G-protein coupling.
Interaction with Other Purinergic Receptors (e.g., P2X, P2Y)
The interaction of this compound with other purinergic receptors, such as the P2X and P2Y families, has not been documented. These receptors are typically activated by nucleotides like ATP and ADP. While some cross-reactivity can occur with certain adenosine analogs, there is no evidence to suggest that this specific compound interacts with P2X or P2Y receptors.
Enzymatic Interactions and Modulations within Adenosine Metabolism Pathways
The metabolic fate of this compound and its interaction with key enzymes in the adenosine metabolism pathway have not been characterized.
Adenosine Deaminase (ADA) Interactions
There are no studies available that have examined the interaction between this compound and adenosine deaminase (ADA). ADA is a critical enzyme responsible for the degradation of adenosine. The bulky dichlorobenzyl groups on the 3' and 5' positions of the ribose sugar might sterically hinder the binding of the molecule to the active site of ADA, potentially making it resistant to degradation by this enzyme. However, this is a hypothesis that requires experimental validation.
Adenosine Kinase and Phosphorylation Pathways
The interaction of this compound with adenosine kinase and its subsequent involvement in phosphorylation pathways are unknown. Adenosine kinase is another key enzyme that regulates adenosine levels by phosphorylating it to adenosine monophosphate (AMP). The modifications on the ribose ring could potentially affect its recognition and processing by adenosine kinase.
Nucleoside Transporters and Cellular Uptake Mechanisms
The mechanism by which this compound enters cells, and its interaction with equilibrative and concentrative nucleoside transporters (ENTs and CNTs), has not been studied. The lipophilic nature of the dichlorobenzyl groups may influence its ability to cross cell membranes, but specific transporter-mediated uptake has not been determined.
Cellular and Biochemical Mechanisms of Action of 3,5 Bis O 2,4 Dichlorobenzyl Adenosine
Modulation of Intracellular Signaling Cascades
The interaction of adenosine (B11128) analogs with cell surface receptors, primarily the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate the activity of various downstream effectors. mdpi.comnih.gov
Adenylate Cyclase Activity and Cyclic AMP (cAMP) Regulation
A1 and A3 Receptors: These receptors typically couple to inhibitory G-proteins (Gi), which in turn inhibit adenylate cyclase activity, leading to a decrease in intracellular cAMP levels. mdpi.comnih.gov
A2A and A2B Receptors: Conversely, these receptors usually couple to stimulatory G-proteins (Gs), which activate adenylate cyclase, resulting in an increase in intracellular cAMP. mdpi.comnih.gov
G-Protein Coupling Selectivity (Gi, Gs, Gq, Go) and Downstream Effectors
Specific data on the G-protein coupling selectivity of 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine is not documented. The selectivity of adenosine analogs for different G-protein subtypes (Gi, Gs, Gq, Go) dictates the downstream signaling pathways that are activated. While A1 and A3 receptors primarily signal through Gi, and A2A and A2B receptors through Gs, there is evidence of promiscuous coupling. mdpi.commdpi.com For example, the A2B receptor has been shown to couple to both Gs and Gq proteins in certain cell types. oaepublish.com
The activation of these G-proteins leads to the modulation of various downstream effectors beyond adenylate cyclase, including:
Phospholipase C (PLC): Activation of Gq proteins can lead to the activation of PLC, resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. nih.gov
Ion Channels: G-protein activation can directly or indirectly modulate the activity of various ion channels. drugbank.com
Mitogen-Activated Protein Kinase (MAPK) Pathways: Adenosine receptor signaling can influence the MAPK/ERK pathway, which is crucial for cell proliferation and survival. oaepublish.com
Beta-Arrestin Recruitment and Receptor Internalization
There is no specific information available regarding the role of this compound in β-arrestin recruitment and receptor internalization. Generally, following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of GPCRs, including adenosine receptors. nih.gov This recruitment serves two primary functions:
Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to a dampening of the signaling cascade.
Internalization: β-arrestins act as scaffold proteins, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits. This process can lead to receptor dephosphorylation and recycling back to the membrane or degradation. nih.gov
The kinetics and extent of β-arrestin recruitment can vary between different adenosine receptor subtypes and agonists, potentially leading to biased signaling where a ligand preferentially activates G-protein-dependent or β-arrestin-dependent pathways.
Influence on Cell Cycle Progression and DNA/RNA Metabolism
As a nucleoside analog, this compound has the potential to interfere with fundamental cellular processes such as cell cycle progression and nucleic acid metabolism. medchemexpress.com
Potential as a Nucleoside Antimetabolite for Nucleic Acid Synthesis Interference
This compound is categorized as a nucleoside antimetabolite. medchemexpress.com Nucleoside analogs can exert their cytotoxic effects by interfering with nucleic acid synthesis through several mechanisms:
Inhibition of Key Enzymes: They can inhibit enzymes crucial for nucleotide metabolism, such as ribonucleotide reductase or thymidylate synthase, thereby depleting the pool of available deoxynucleoside triphosphates (dNTPs) for DNA synthesis.
For instance, related N6-benzyladenosine derivatives have been shown to arrest the cell cycle at the G0/G1 phase. medchemexpress.com
Induction of Programmed Cell Death Pathways (e.g., Apoptosis in Neoplastic Contexts)
While there are no direct studies demonstrating that this compound induces apoptosis, other adenosine analogs, particularly N6-benzyladenosine derivatives, have been shown to trigger programmed cell death in cancer cells. medchemexpress.commdpi.com The induction of apoptosis by these compounds can occur through various mechanisms, including:
Caspase Activation: N6-benzyladenosine has been reported to induce apoptosis in T24 bladder cancer cells through the activation of caspase-3 and caspase-9. medchemexpress.com
Mitochondrial Pathway: Some analogs may induce the intrinsic apoptotic pathway by altering the mitochondrial membrane potential and promoting the release of pro-apoptotic factors.
Modulation of Apoptotic Proteins: The expression of key regulatory proteins of apoptosis, such as the Bcl-2 family members, can be altered by adenosine analogs.
The table below summarizes the biological activities of some relevant adenosine analogs.
| Compound Name | Activity | Cell Line(s) | Observed Effect |
| N6-Benzyladenosine | Cell Cycle Arrest, Apoptosis Induction | T24 bladder cancer cells | G0/G1 phase arrest, activation of caspase-3 and caspase-9. medchemexpress.com |
| N6-Benzyladenosine | Anti-glioma activity | U87MG human glioma cells | Interference with the mevalonate (B85504) pathway and inhibition of Farnesyl pyrophosphate synthase (FPPS). medchemexpress.com |
| Adenosine | Proliferation and Migration | MDA-MB-231 (Triple Negative Breast Cancer) | Increased proliferation and migration via A2B receptor activation and the adenylate cyclase/PKA pathway. nih.gov |
Effects on Immune Cell Function and Regulation
Adenosine is a ubiquitous nucleoside that plays a critical role in regulating the immune response, primarily through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. nih.gov The activation of these receptors on various immune cells can lead to a wide range of immunomodulatory effects, generally shifting the balance from a pro-inflammatory to an anti-inflammatory state. nih.govnih.gov Adenosine analogs, synthetic compounds that mimic the action of adenosine, are valuable tools for studying these pathways and hold therapeutic potential for various inflammatory and immune diseases. embopress.orgnih.gov
Modulation of CD8+ T-cell Effector Functions
CD8+ T-cells, also known as cytotoxic T lymphocytes (CTLs), are crucial for eliminating virally infected cells and tumor cells. Adenosine, particularly through the A2A receptor (A2AR), is a potent suppressor of CD8+ T-cell effector functions. lsuhsc.edu
Inhibition of Cytotoxicity: Activation of A2AR on CD8+ T-cells can inhibit their cytotoxic activity, reducing their ability to kill target cells.
Suppression of Cytokine Production: Adenosine signaling can decrease the production of key effector cytokines by CD8+ T-cells, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov These cytokines are essential for an effective anti-tumor and antiviral immune response.
Impaired Proliferation and Survival: Chronic exposure to adenosine can lead to diminished proliferative potential of CD8+ T-cells. nih.gov
Recent studies have shown that some antiviral adenosine analogs may exert their therapeutic effects not only by inhibiting viral replication but also by acting as A2AR antagonists. embopress.org This antagonism would block the immunosuppressive effects of adenosine, thereby boosting CD8+ T-cell responses against viral infections. embopress.orglsuhsc.edu
Table 1: General Effects of Adenosine Receptor Activation on CD8+ T-cell Functions
| Effector Function | Effect of A2A Receptor Activation | Reference |
| Cytotoxicity | Decreased | lsuhsc.edu |
| IFN-γ Production | Decreased | nih.govnih.gov |
| TNF-α Production | Decreased | nih.gov |
| Proliferation | Decreased | nih.gov |
This table represents generalized findings for adenosine and its analogs acting on the A2A receptor and does not reflect specific data for this compound.
Impact on CD4+ T-cells and Natural Killer (NK) cells
Adenosine and its analogs also exert significant regulatory effects on CD4+ T-cells and Natural Killer (NK) cells.
CD4+ T-cells: These "helper" T-cells are essential for orchestrating the adaptive immune response. Adenosine signaling, primarily via the A2AR, can:
Inhibit Proliferation and Cytokine Production: Similar to its effect on CD8+ T-cells, adenosine can suppress the proliferation of CD4+ T-cells and reduce their production of pro-inflammatory cytokines like IL-2 and IFN-γ. nih.govsigmaaldrich.com
Promote Regulatory T-cells (Tregs): Adenosine can enhance the generation and function of Tregs, a subset of CD4+ T-cells that actively suppress immune responses and maintain tolerance. frontiersin.org
Shift T-helper Cell Differentiation: By modulating cytokine production from antigen-presenting cells (APCs), adenosine can indirectly influence the differentiation of naive CD4+ T-cells away from pro-inflammatory Th1 and Th17 lineages towards anti-inflammatory phenotypes. nih.gov
Natural Killer (NK) cells: NK cells are innate lymphocytes that provide rapid defense against infected and malignant cells. The role of adenosine in regulating NK cell function is complex, with evidence for both inhibitory and stimulatory effects depending on the context and the specific adenosine receptor involved. frontiersin.org
A2A Receptor-Mediated Inhibition: Activation of A2AR on NK cells is generally considered inhibitory, leading to reduced cytotoxicity and IFN-γ production.
Potential for A1 Receptor-Mediated Stimulation: Some studies have suggested that A1 receptor agonists may stimulate NK cell activity.
Table 2: General Effects of Adenosine Receptor Activation on CD4+ T-cell and NK Cell Functions
| Cell Type | Receptor | Effect of Activation | Reference |
| CD4+ T-cell | A2A | Decreased proliferation, decreased IL-2 & IFN-γ production | nih.govsigmaaldrich.com |
| CD4+ T-cell | A2A | Promotion of Regulatory T-cells | frontiersin.org |
| NK Cell | A2A | Decreased cytotoxicity and IFN-γ production | frontiersin.org |
| NK Cell | A1 | Potential for increased activity | frontiersin.org |
This table represents generalized findings for adenosine and its analogs and does not reflect specific data for this compound.
Regulation of Inflammatory Mediator Release
Adenosine is a key regulator of inflammation, primarily acting to dampen excessive inflammatory responses and prevent tissue damage. nih.gov Its analogs can mimic these effects.
Inhibition of Pro-inflammatory Cytokines: Adenosine, acting through A2A and A3 receptors, can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 from various immune cells, including macrophages, dendritic cells, and microglia. nih.govnih.gov
Stimulation of Anti-inflammatory Cytokines: Conversely, adenosine can promote the release of the anti-inflammatory cytokine IL-10 from macrophages and dendritic cells, which helps to resolve inflammation. nih.gov
Modulation of Chemokine Production: Adenosine can also regulate the production of chemokines, which are responsible for recruiting immune cells to sites of inflammation.
Effects on Other Inflammatory Mediators: Adenosine has been shown to inhibit the production of reactive oxygen species (ROS) by neutrophils and reduce the expression of adhesion molecules on endothelial cells, further contributing to its anti-inflammatory profile. nih.gov
The net effect of adenosine signaling is a fine-tuning of the inflammatory response, preventing it from becoming dysregulated and causing pathology. nih.gov
Preclinical Biological Activities and Therapeutic Explorations of 3,5 Bis O 2,4 Dichlorobenzyl Adenosine
Antineoplastic Investigations in In Vitro and In Vivo Non-Human Models
Adenosine (B11128) and its analogs are known to modulate numerous physiological processes, including cell proliferation and immune responses, making them a subject of interest in cancer research. nih.govdntb.gov.ua These molecules primarily exert their effects by interacting with four G-protein-coupled adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), which are often dysregulated in cancer cells and the tumor microenvironment. dntb.gov.uamdpi.com
The substitution of benzyl (B1604629) groups onto the adenosine structure has been a strategy in the development of anticancer agents. N⁶-benzyladenosine and its derivatives, for instance, have demonstrated potent antiproliferative and cytotoxic effects across various cancer cell lines. mdpi.comnih.gov These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor growth. mdpi.com For example, studies on N⁶-benzyladenosine derivatives in human colorectal cancer (CRC) cell lines, such as HCT116 and DLD-1, have shown a significant and persistent cytotoxic effect. nih.gov The antiproliferative activity is often dose-dependent, with effects observed at micromolar concentrations. nih.gov
Given these precedents, it is hypothesized that 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine, with its bulky dichlorobenzyl groups, could exhibit similar or enhanced antiproliferative properties. The chloro-substituents on the benzyl rings may further augment its activity.
Table 1: Representative Antiproliferative Activity of Related Benzyl-Adenosine Analogs on Human Cancer Cell Lines This table presents data for related N⁶-benzyladenosine analogs to illustrate the potential efficacy of this chemical class. Specific data for this compound is not available.
| Compound (Analog) | Cancer Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| N⁶-benzyladenosine (2) | Human Colorectal (HCT116) | MTT Assay (48h) | Viability | Significant Decrease | nih.gov |
| N⁶-benzyladenosine (2) | Human Colorectal (DLD-1) | MTT Assay (48h) | Viability | Significant Decrease | nih.gov |
| N⁶-(2-chlorobenzyl)adenosine (2a) | Human Colorectal (HCT116) | MTT Assay (48h) | Viability | Significant Decrease | nih.gov |
| N⁶-(4-chlorobenzyl)adenosine (2c) | Human Colorectal (DLD-1) | MTT Assay (48h) | Viability | Significant Decrease | nih.gov |
| N⁶-benzyladenosine | L-1210 Leukemia | Cell Culture | Growth Inhibition | Potent Antiproliferative | nih.gov |
The anticancer mechanisms of adenosine analogs are multifaceted and often involve the modulation of critical signaling pathways that control cell survival, proliferation, and death. mdpi.com
Adenosine Receptor Signaling: The primary mechanism for many adenosine analogs involves binding to adenosine receptors. Activation or inhibition of these receptors can have context-dependent effects. For example, activation of the A₃ adenosine receptor has been shown to inhibit cancer cell growth by downregulating pathways like ERK and the Hedgehog signaling component GLI-1. goums.ac.ir Conversely, blocking the A₂ₐ or A₂ₑ receptors, which are often upregulated in the tumor microenvironment and contribute to immunosuppression, is a major strategy in cancer immunotherapy. mdpi.comnih.gov
Enzyme Inhibition: Certain adenosine derivatives exert their effects by targeting key enzymes. A notable example is the inhibition of farnesyl pyrophosphate synthase (FPPS) by N⁶-isopentenyladenosine and its benzyl analogs. mdpi.comnih.gov FPPS is a critical enzyme in the mevalonate (B85504) pathway, which is responsible for producing precursors for protein prenylation. Inhibiting FPPS disrupts the function of small GTPases like Ras, which are crucial for cancer cell signaling and proliferation. nih.gov
Induction of Apoptosis: Increased extracellular adenosine can be transported into cells, leading to an accumulation of AMP, which in turn can activate caspase-dependent apoptosis pathways in various cancer cells, including leukemia and melanoma. goums.ac.ir Furthermore, adenosine analogs can trigger apoptosis through both intrinsic and extrinsic pathways by modulating the expression of anti-apoptotic proteins and activating caspases.
The dichlorobenzyl moieties of this compound could influence its binding affinity for adenosine receptors or its ability to inhibit specific enzymes, potentially leading to the disruption of oncogenic signaling cascades.
Antiviral Efficacy in In Vitro and In Vivo Non-Human Models
Nucleoside analogs are a highly successful class of antiviral drugs, forming the basis of treatment for numerous viral infections. nih.govmdpi.com They function as mimics of natural nucleosides (like adenosine), which, after intracellular conversion to their triphosphate form, can be incorporated into the growing viral RNA or DNA chain by the viral polymerase. nih.govmdpi.com
The principal antiviral mechanism of nucleoside analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. nih.gov This inhibition occurs through two primary modes:
Chain Termination: Once the analog is incorporated into the viral nucleic acid, its modified structure can prevent the addition of the next nucleotide, causing premature termination of the replication process. mdpi.com
Lethal Mutagenesis: In some cases, the incorporated analog does not immediately terminate the chain but instead causes mispairing during subsequent replication rounds. This leads to an accumulation of mutations throughout the viral genome, eventually exceeding a threshold for viability and resulting in "error catastrophe." mdpi.com
Adenosine analogs have shown broad-spectrum activity against many RNA viruses, including arthropod-borne flaviviruses and coronaviruses. nih.govembopress.org The antiviral drug Remdesivir, for example, is an adenosine analog prodrug whose active triphosphate form is a potent inhibitor of the SARS-CoV-2 RdRp. nih.gov Given this established mechanism, this compound, as an adenosine derivative, has the potential to be metabolized intracellularly and interfere with the replication machinery of susceptible viruses.
Recent research has uncovered a novel, dual-action mechanism for some antiviral adenosine analogs that extends beyond direct viral inhibition. lsuhsc.eduembopress.org These compounds can also modulate the host's immune response to enhance viral clearance. This immunomodulatory effect is often mediated through the adenosine receptor system, particularly the A₂ₐ receptor, which is a key checkpoint that suppresses T-cell activity. embopress.org
Studies with Remdesivir have shown that its active metabolite, GS-441524, acts as an A₂ₐ receptor antagonist. embopress.orgnih.govembopress.org By blocking this immunosuppressive receptor on T-cells, the analog can "release the brakes" on the antiviral immune response, promoting T-cell infiltration into infected tissues and boosting the clearance of virus-infected cells. embopress.org This suggests that a potential antiviral effect of this compound could be twofold: directly inhibiting viral replication and simultaneously enhancing the host's adaptive immune defenses.
Immunomodulatory Applications in Preclinical Models of Inflammatory and Autoimmune Disorders
The adenosine signaling pathway is a critical regulator of inflammation and immunity. nih.gov Extracellular adenosine, which accumulates at sites of metabolic stress, hypoxia, or tissue injury, generally acts as a potent anti-inflammatory and tissue-protective molecule. mdpi.comnih.gov This effect is largely mediated by the activation of A₂ₐ and A₃ adenosine receptors expressed on various immune cells, including T-cells, macrophages, and neutrophils. canfite.commdpi.com
This intrinsic anti-inflammatory property makes adenosine receptor agonists promising therapeutic candidates for autoimmune and inflammatory diseases. Preclinical studies in various animal models have demonstrated the potential of these compounds:
Rheumatoid Arthritis: In murine models of autoimmune arthritis, selective A₃ adenosine receptor agonists like CF101 and Cl-IB-MECA have been shown to markedly ameliorate the clinical and histological signs of the disease. canfite.com They work by downregulating the inflammatory process, including the production of pro-inflammatory cytokines like TNF-α. canfite.com
Inflammatory Bowel Disease (IBD): Activation of A₂ₐ receptors provides anti-inflammatory effects, while A₃ receptor agonists have been shown to contain colitis in animal models by reducing the inflammatory score and downregulating pro-inflammatory genes. frontiersin.orgnih.gov
Psoriasis and Dermatitis: Targeting adenosine receptors is effective in attenuating inflammation in animal models of inflammatory skin diseases. mdpi.com A₂ₐ receptor agonists, in particular, show promise due to their ability to inhibit the inflammatory actions of neutrophils and cytokine production by T-cells and monocytes. mdpi.com
The mechanism behind these effects involves the suppression of pro-inflammatory cell functions and the promotion of anti-inflammatory responses. For instance, A₂ₐR activation can inhibit the production of TNF-α by macrophages and increase the production of the anti-inflammatory cytokine IL-10. nih.gov Given its structure as an adenosine derivative, this compound could potentially function as a modulator of adenosine receptors, offering a therapeutic approach to dampen the excessive immune responses characteristic of autoimmune disorders.
Potential Roles in Neurological Models (e.g., Neurodegenerative Diseases, based on adenosine analog mechanisms)
The central nervous system (CNS) is a key target for adenosine signaling, with adenosine acting as a crucial neuromodulator. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The distribution and activation of these receptors in the brain play a significant role in neuronal excitability, inflammation, and cell survival, making them attractive targets for therapeutic intervention in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
As an adenosine analogue, this compound could potentially interact with these adenosine receptors. The nature of this interaction (agonist or antagonist) and its receptor subtype selectivity would be the primary determinant of its neurological effects. For instance, A2A receptor antagonists have been a major focus of research for neurodegenerative disorders. These antagonists are thought to offer neuroprotection by mitigating the excitotoxicity and neuroinflammation that contribute to neuronal cell death in conditions like Alzheimer's and Parkinson's disease.
Conversely, agonists of A1 receptors are known to have neuroprotective effects by inhibiting the release of excitatory neurotransmitters. Therefore, if this compound were to act as an A1 receptor agonist, it could theoretically be explored for its potential to reduce neuronal damage in models of neurodegeneration.
Given the dichlorobenzyl substitutions, it is plausible that this compound possesses distinct pharmacokinetic and pharmacodynamic properties compared to endogenous adenosine, potentially leading to enhanced stability and brain penetration. However, without specific preclinical data, its precise mechanism of action and efficacy in neurological disease models remain speculative.
Table 1: Potential Neurological Effects of this compound Based on Adenosine Analog Mechanisms
| Potential Mechanism of Action | Predicted Neurological Effect | Relevant Disease Models |
| A2A Receptor Antagonism | Neuroprotection, Reduced Neuroinflammation | Alzheimer's Disease, Parkinson's Disease |
| A1 Receptor Agonism | Reduced Excitotoxicity, Neuroprotection | Ischemic Stroke, Epilepsy |
Explorations in Other Disease Models (e.g., Cardiovascular, Metabolic) as an Adenosine Analog
The cardiovascular system is highly responsive to adenosine, which acts as a potent vasodilator and plays a role in regulating heart rate and cardiac contractility. medchemexpress.com These effects are primarily mediated by A2A and A2B receptors in the vasculature and A1 receptors in the heart. Adenosine analogues are known to act as smooth muscle vasodilators, a property that could be beneficial in cardiovascular conditions characterized by vasoconstriction and reduced blood flow. medchemexpress.com
Should this compound exhibit agonist activity at A2A or A2B receptors, it could potentially lower blood pressure and improve tissue perfusion. Such a profile would warrant investigation in preclinical models of hypertension and ischemic heart disease.
In the context of metabolic diseases, adenosine signaling has been implicated in the regulation of glucose homeostasis and lipid metabolism. Recent studies have highlighted the therapeutic potential of targeting adenosine receptors in conditions like metabolic syndrome and non-alcoholic fatty liver disease. For example, one study demonstrated that an adenosine derivative, IFC-305, showed protective effects in a rat model of metabolic syndrome induced by a high-fat diet and sucrose. This derivative was found to prevent increases in body mass, serum triglycerides, and pro-inflammatory cytokines, while also improving glucose and insulin (B600854) tolerance.
The structural modifications in this compound could influence its interaction with adenosine receptors involved in metabolic pathways. Depending on its specific receptor binding profile, it could potentially modulate insulin sensitivity, lipid metabolism, or inflammation associated with metabolic disorders.
Table 2: Potential Cardiovascular and Metabolic Effects of this compound Based on Adenosine Analog Mechanisms
| Potential Mechanism of Action | Predicted Cardiovascular/Metabolic Effect | Relevant Disease Models |
| A2A/A2B Receptor Agonism | Vasodilation, Lowered Blood Pressure | Hypertension, Ischemic Heart Disease |
| Modulation of Adenosine Receptors | Improved Glucose and Insulin Tolerance, Reduced Lipids | Metabolic Syndrome, Type 2 Diabetes |
Future Research Directions and Translational Perspectives for 3,5 Bis O 2,4 Dichlorobenzyl Adenosine
Design and Synthesis of Novel Analogs with Enhanced Receptor Selectivity and Potency
The therapeutic potential of an adenosine (B11128) analog is critically dependent on its affinity and selectivity for one or more of the four adenosine receptor (AR) subtypes: A1, A2A, A2B, and A3. These receptors have distinct tissue distributions and physiological roles. nih.gov The large, lipophilic 2,4-dichlorobenzyl groups on 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine suggest it may have significant interactions with these receptors, but its selectivity profile is unknown. A crucial future direction is the rational design and synthesis of analogs to achieve high potency and selectivity for a single AR subtype.
Structure-Activity Relationship (SAR) studies are fundamental to this effort. Modifications would systematically explore three key regions of the molecule:
The Benzyl (B1604629) Substituents: The electronic and steric properties of the dichlorobenzyl groups can be altered. Analogs could be synthesized with different substitution patterns on the phenyl ring (e.g., changing the position or number of chloro- groups) or with entirely different substituents (e.g., fluoro-, methyl-, or methoxy- groups) to probe the binding pocket of the target receptor.
The Adenine (B156593) Core: The N6 and C2 positions of the purine (B94841) ring are well-known determinants of receptor selectivity. nih.gov For instance, N6-cycloalkyl groups often confer A1AR selectivity, while substitutions at the C2 position can enhance A2AAR affinity. nih.gov Synthesizing N6- and C2-modified versions of this compound would be a key strategy to tune its pharmacological profile.
The Ribose Moiety: While the 3' and 5' positions are already substituted, the 2'-hydroxyl group remains available for modification. Introducing small alkyl or fluoro groups at this position could influence the conformational preference of the ribose ring, potentially enhancing binding affinity.
A hypothetical synthetic program could generate a library of analogs for screening, as illustrated in the table below.
Table 1: Hypothetical Analogs for SAR Studies
| Compound ID | Modification from Parent Compound | Intended SAR Question | Hypothesized Target |
|---|---|---|---|
| Parent | This compound | Baseline | Unknown |
| ANA-01 | 3,5-Bis-O-(4-chlorobenzyl)adenosine | Assess importance of dichloro- substitution | A1AR / A3AR |
| ANA-02 | N6-Cyclopentyl-3,5-Bis-O-(2,4-dichlorobenzyl)adenosine | Introduce A1AR-selective group | A1AR |
| ANA-03 | 2-Chloro-3,5-Bis-O-(2,4-dichlorobenzyl)adenosine | Probe C2 position for A2AAR affinity | A2AAR |
| ANA-04 | 2'-Deoxy-2'-fluoro-3,5-Bis-O-(2,4-dichlorobenzyl)adenosine | Modify ribose pucker and H-bonding | A1AR / A3AR |
Development of Advanced Preclinical Models for Efficacy Validation and Mechanism Confirmation
Once analogs with desired receptor selectivity are identified, a critical next step is to validate their efficacy and confirm their mechanism of action in relevant preclinical models. The choice of models will be dictated by the therapeutic area suggested by the in vitro receptor profile.
Oncology Models: Given that adenosine analogs have shown potential in inhibiting cancer progression, initial screening would involve a panel of human cancer cell lines (e.g., breast, colon, lung, leukemia). medchemexpress.comnih.gov For promising candidates, efficacy would be tested in vivo using xenograft models, where human tumor cells are implanted in immunodeficient mice. Key endpoints would include tumor growth inhibition, apoptosis induction (e.g., measuring cleaved PARP and caspase-3), and effects on cell signaling pathways. news-medical.net
Neurological Models: A1AR agonists are known to have neuroprotective and antinociceptive properties. nih.govfrontiersin.org If an analog shows high A1AR selectivity, it could be evaluated in models of neurological disease. For instance, a transient middle cerebral artery occlusion (MCAO) model in rats is a standard for assessing neuroprotection in stroke. nih.gov Efficacy would be measured by infarct volume reduction and improvement in neurological scores. nih.gov Models of neuropathic pain, such as the chronic constriction injury model, could also be employed to test for analgesic effects. nih.gov
Cardiovascular and Inflammation Models: A2A and A2B receptor agonists are implicated in vasodilation and cardioprotective and anti-inflammatory mechanisms, respectively. researchgate.netresearchgate.net Models of myocardial ischemia-reperfusion injury in rodents could be used to assess cardioprotective effects. Anti-inflammatory potential could be screened using cell-based assays with immune cells like microglia or macrophages, measuring the inhibition of pro-inflammatory cytokine release. nih.gov
The development of these models would also involve advanced imaging techniques. For example, Positron Emission Tomography (PET) with specific radiotracers can be used to verify target engagement and measure downstream effects like changes in glial cell proliferation in the brain. nih.gov
Comprehensive Mechanistic Elucidation of Downstream Signaling Pathways and Cellular Responses
A thorough understanding of how this compound and its optimized analogs exert their effects at the molecular level is essential for translation. Since adenosine receptors are G protein-coupled receptors (GPCRs), the primary investigation would focus on their canonical signaling pathways. nih.gov
G-Protein Coupling and cAMP Modulation: The A1 and A3 subtypes primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. nih.govacs.org Conversely, A2A and A2B receptors couple to Gs proteins, which activate adenylyl cyclase and increase cAMP. nih.gov A foundational experiment would be to treat cells expressing a specific human AR subtype with the compound and measure changes in cAMP levels. A decrease would confirm A1/A3R agonism, while an increase would indicate A2A/A2BR agonism.
Alternative Signaling Pathways: Beyond cAMP, adenosine receptors can modulate other signaling cascades. For example, Gi-coupled receptors can activate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Future studies should use techniques like Western blotting or phospho-proteomic arrays to determine if the compound activates key kinases such as ERK1/2, p38, or Akt.
Cellular Response Profiling: The ultimate cellular response depends on the integration of these signaling events. If the compound is pursued as an anticancer agent, its effect on the cell cycle, apoptosis, and cellular metabolism should be investigated. nih.gov For a neuroprotective agent, studies would focus on its ability to inhibit excitotoxicity, reduce oxidative stress, and suppress neuroinflammatory responses in neurons and glial cells. nih.gov
Table 2: Proposed Mechanistic Interrogation Funnel
| Step | Experimental Approach | Key Question Answered | Example Technique |
|---|---|---|---|
| 1. Target ID | Radioligand binding assays | Which AR subtype(s) does the compound bind to? | Scintillation counting with subtype-selective radioligands |
| 2. Pathway ID | cAMP accumulation assays | Does it activate Gi or Gs signaling? | HTRF or ELISA-based cAMP assays |
| 3. Downstream Kinases | Phospho-kinase arrays / Western Blot | Which downstream signaling cascades are activated? | Western blot for p-ERK, p-Akt, etc. |
| 4. Cellular Phenotype | Cell-based functional assays | What is the ultimate effect on cell behavior? | Cell viability (MTT), apoptosis (Annexin V), migration assays |
Investigation of Combination Therapies with Existing Pharmacological Agents
To enhance therapeutic efficacy and potentially overcome drug resistance, a promising strategy is to combine this compound or its analogs with existing drugs.
Oncology: In cancer treatment, adenosine analogs could be combined with standard-of-care chemotherapeutics or targeted agents. Synergy could be assessed in vitro by testing various dose combinations and calculating a combination index. A key area of interest is the combination with immunotherapy, particularly immune checkpoint inhibitors. globenewswire.com The tumor microenvironment is often characterized by high levels of immunosuppressive adenosine; an AR antagonist could block this effect and enhance the activity of anti-PD-1 or anti-CTLA-4 antibodies. nih.govfrontiersin.org Conversely, an AR agonist might be used to modulate immune responses in specific contexts.
Neuroinflammation: Research has shown that combining an A1AR agonist with an A2AAR antagonist can produce a synergistic anti-inflammatory effect in microglial cells. nih.gov If an analog of the target compound is identified as a potent A1AR agonist, its combination with a selective A2AAR antagonist like istradefylline (B1672650) could be a powerful therapeutic approach for neurodegenerative diseases such as Parkinson's or Alzheimer's disease. nih.gov
Exploration of Prodrug Strategies for Improved Pharmacological Profiles
Nucleoside analogs often face challenges with their pharmacokinetic properties, such as poor membrane permeability and rapid metabolism, which can limit oral bioavailability and in vivo efficacy. nih.govacs.org Prodrug strategies are designed to overcome these limitations by masking polar functional groups, which are then cleaved in vivo to release the active parent drug. researchgate.netbenthamdirect.com
The structure of this compound, with its free 2'-hydroxyl group, is an ideal candidate for a prodrug approach.
Ester Prodrugs: The most straightforward strategy would be to append a carboxyl group, such as an ester, to the 2'-hydroxyl position. researchgate.net This would increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier. The ester can be designed to be hydrolyzed by intracellular esterases, releasing the active compound inside the target cell. nih.gov
Phosphate Prodrugs (ProTides): A more advanced approach is the ProTide technology, which delivers the monophosphorylated (activated) form of a nucleoside analog into cells. nih.govbenthamdirect.com This strategy bypasses the often rate-limiting first phosphorylation step catalyzed by cellular kinases. benthamdirect.com While the target compound itself is not a substrate for phosphorylation at the 5' position due to the benzyl group, this strategy would be highly relevant for novel analogs designed with a free 5'-hydroxyl group.
Liposomal Formulation: For analogs that remain challenging to formulate, incorporation into liposomes can improve their pharmacokinetic profile. A lipophilic derivative of the adenosine analog 8-chloro-adenosine was successfully incorporated into pegylated liposomes, leading to a significantly increased half-life and bioavailability in rats. nih.gov A similar strategy could be applied to a lipophilic compound like this compound or its analogs.
These translational strategies represent a comprehensive approach to systematically evaluate and optimize this compound, with the ultimate goal of developing a novel therapeutic agent.
Q & A
Q. What are the common synthetic routes for 3,5-Bis-O-(2,4-dichlorobenzyl)adenosine?
The synthesis typically involves nucleophilic substitution reactions where 2,4-dichlorobenzyl groups are introduced to the adenosine scaffold. Key steps include:
- Refluxing intermediates in polar aprotic solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid) to promote substitution .
- Purification via reduced-pressure distillation, crystallization (water-ethanol mixtures), and filtration, yielding ~65% for analogous triazole derivatives .
- For ribofuranoside analogs (e.g., Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside), protecting group strategies are critical to avoid undesired side reactions .
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., benzyl protons at δ 5.0–5.5 ppm) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., NIST reference data for dichlorinated analogs) .
- Melting Point Analysis : To assess purity (e.g., 141–143°C for related triazole derivatives) .
- Infrared (IR) Spectroscopy : To detect functional groups like C-Cl stretches (~700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : High-boiling solvents (e.g., DMSO) enhance reaction efficiency but may require extended reflux times (~18 hours) . Ethanol with glacial acetic acid accelerates condensation but risks esterification side reactions .
- Catalyst Screening : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) could improve benzylation kinetics .
- By-Product Mitigation : Cyanidation-hydrolysis pathways (e.g., for dichlorophenylacetic acid synthesis) reduce impurities via controlled pH and temperature .
Q. How does the position of chlorine substituents influence biological activity?
- Structural-Activity Relationship (SAR) : Docking studies show that 2,4-dichlorobenzyl groups enhance binding to enzymes (e.g., collagenase) via π-π interactions (4.1–4.2 Å) and hydrogen bonds (1.9–2.2 Å) with residues like Tyr201 and Gln215 .
- Substituent Effects : Shifting chlorine from the 2,4- to 2,6-position alters Gibbs free energy (ΔG = -6.4 vs. -6.5 kcal/mol) and IC50 values, highlighting steric and electronic impacts .
Q. What strategies resolve discrepancies in reported biological activities?
- Assay Standardization : Compare enzyme inhibition (e.g., collagenase IC50) under identical buffer/pH conditions .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .
- Computational Modeling : MD simulations or free-energy perturbation (FEP) can reconcile differences in docking vs. experimental data .
Q. How do structural modifications affect pharmacokinetics (PK)?
- Lipophilicity : Dichlorobenzyl groups increase logP, enhancing membrane permeability but risking solubility limitations (e.g., aqueous solubility <1 mg/mL for analogs) .
- Metabolic Stability : In vitro liver microsome assays (e.g., human CYP450 isoforms) assess demethylation or glucuronidation rates .
Q. What analytical methods detect trace impurities or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
